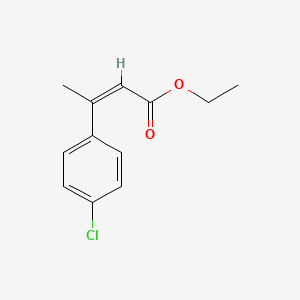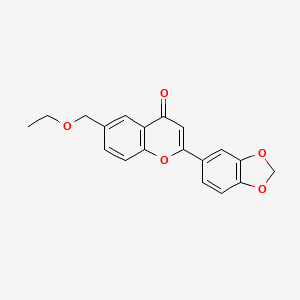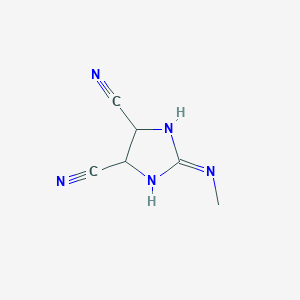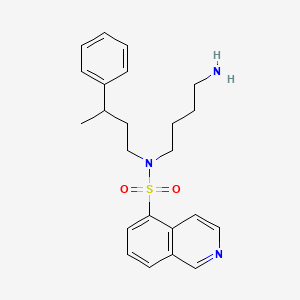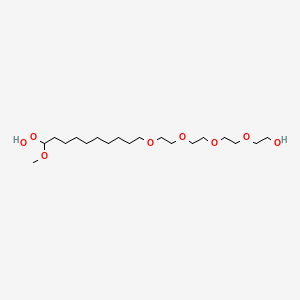
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL is a chemical compound with the molecular formula C19H40O8.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL typically involves the formation of ether linkages followed by the introduction of the hydroperoxy group. The specific reaction conditions and reagents used can vary, but common methods include:
Etherification: This step involves the formation of ether bonds between the appropriate alcohols and alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL can undergo various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form peroxides or other oxygenated derivatives.
Reduction: Reduction of the hydroperoxy group can yield alcohols or other reduced forms.
Substitution: The ether linkages can be targeted for substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield peroxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying ether and hydroperoxy chemistry.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL exerts its effects involves its ability to participate in oxidation-reduction reactions. The hydroperoxy group can interact with various molecular targets, leading to the formation of reactive oxygen species and subsequent biological effects. The ether linkages also play a role in the compound’s stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,13,16,19,22-Pentaoxatetracosan-24-OL: Lacks the hydroperoxy group, making it less reactive in oxidation-reduction reactions.
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-AL: Similar structure but with an aldehyde group instead of an alcohol group.
Uniqueness
3-Hydroperoxy-2,13,16,19,22-pentaoxatetracosan-24-OL is unique due to the presence of both ether linkages and a hydroperoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
CAS-Nummer |
647865-52-9 |
|---|---|
Molekularformel |
C19H40O8 |
Molekulargewicht |
396.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-(10-hydroperoxy-10-methoxydecoxy)ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H40O8/c1-22-19(27-21)9-7-5-3-2-4-6-8-11-23-13-15-25-17-18-26-16-14-24-12-10-20/h19-21H,2-18H2,1H3 |
InChI-Schlüssel |
NHWPEGXLXFUSMQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(CCCCCCCCCOCCOCCOCCOCCO)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



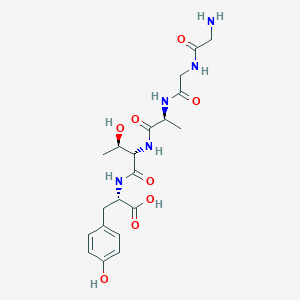
![4H-1-Benzopyran-4-one, 7-(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-](/img/structure/B15167515.png)
![4-{4-[(Dipropylamino)methyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167524.png)

![{5-[(1-benzyl-1H-indazol-3-yl)oxy]-2-furyl}methanol](/img/structure/B15167539.png)
![N-[3-(Benzyloxy)-2,2-dimethylpropanoyl]-2-methylalanine](/img/structure/B15167545.png)
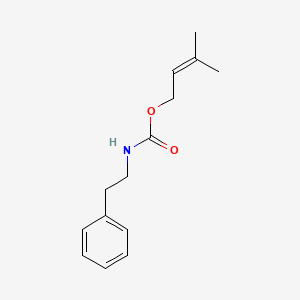
![N-(2-Chlorophenyl)-N-{2-[(3-cyano-6-methylquinolin-2-yl)amino]ethyl}urea](/img/structure/B15167561.png)
